An In-depth Technical Guide to 2-[3-(Tetrazol-1-yl)phenoxy]acetic acid (CAS Number: 462067-31-8)
An In-depth Technical Guide to 2-[3-(Tetrazol-1-yl)phenoxy]acetic acid (CAS Number: 462067-31-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, structure, and potential biological significance of the compound 2-[3-(Tetrazol-1-yl)phenoxy]acetic acid. Drawing from available data and the broader context of related chemical classes, this document aims to equip researchers with the foundational knowledge necessary for its application in scientific investigation and drug discovery.
Core Chemical Identity and Structure
The compound identified by CAS number 462067-31-8 is chemically known as 2-[3-(Tetrazol-1-yl)phenoxy]acetic acid. Its molecular structure consists of a phenoxyacetic acid backbone, where the phenyl ring is substituted at the meta-position with a 1H-tetrazol-1-yl group.
Molecular Formula: C₉H₈N₄O₃[1]
Molecular Weight: 220.19 g/mol [1]
The structure combines the acidic functionality of a carboxylic acid with the unique electronic and bioisosteric properties of a tetrazole ring, linked via a phenoxy ether bridge. This combination of functional groups suggests potential for diverse chemical interactions and biological activities.
Figure 1: 2D Structure of 2-[3-(Tetrazol-1-yl)phenoxy]acetic acid.
Physicochemical and Safety Profile
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₈N₄O₃ | [1] |
| Molecular Weight | 220.19 | [1] |
| LogP | 0.75 | [2] Predicted octanol-water partition coefficient, suggesting moderate lipophilicity. |
| Purity | 95% | [2] As available from some commercial suppliers. |
| Appearance | Solid (predicted) | Based on related phenoxyacetic acid and tetrazole derivatives. |
| Solubility | Insoluble in water, Soluble in alcohol | Predicted based on the properties of phenoxyacetic acid. |
| Melting Point | Not available | Experimental data is required. |
| Boiling Point | Not available | Experimental data is required. |
| pKa | Not available | The carboxylic acid moiety will be acidic. The tetrazole ring can also exhibit acidic properties. |
Safety and Handling:
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Hazard Identification: This compound is classified as an irritant. It may be harmful if ingested or inhaled[1].
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Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases[1].
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated area or under a fume hood is recommended.
Potential Biological Activity and Therapeutic Context
Direct biological studies on 2-[3-(Tetrazol-1-yl)phenoxy]acetic acid are not extensively published. However, the structural motifs present in the molecule are well-represented in medicinal chemistry, suggesting several avenues for its potential biological relevance.
The Phenoxyacetic Acid Scaffold
Phenoxyacetic acid derivatives are a cornerstone in the development of a wide array of therapeutic agents. This scaffold is present in drugs with diverse pharmacological activities, including:
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Anti-inflammatory agents
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Antihypertensive drugs
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Antibacterial and antifungal compounds
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Anticonvulsants [3]
The versatility of this scaffold stems from its ability to be readily functionalized, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
The Tetrazole Moiety: A Carboxylic Acid Bioisostere and More
The tetrazole ring is a key functional group in modern drug design. It is often employed as a bioisosteric replacement for a carboxylic acid group. This substitution can offer several advantages:
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Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.
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Enhanced Pharmacokinetic Profile: The lipophilicity and acidity of the tetrazole can be modulated to improve absorption, distribution, metabolism, and excretion (ADME) properties.
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Increased Potency: In some cases, the tetrazole ring can form more favorable interactions with a biological target than the corresponding carboxylic acid.
Beyond its role as a bioisostere, the tetrazole moiety itself is a pharmacophore in a variety of drug classes, contributing to activities such as:
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Antihypertensive (e.g., Losartan)
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Antifungal
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Antibacterial
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Anticancer
Potential as an MDM2 Antagonist for Cancer Therapy
A significant area of interest for phenoxymethyl tetrazole derivatives is their potential to act as antagonists of the MDM2-p53 protein-protein interaction[4][5].
Mechanism of Action Hypothesis:
The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53. This inactivation of p53 allows cancer cells to evade apoptosis (programmed cell death).
Small molecules that can bind to MDM2 and block its interaction with p53 can stabilize and activate p53, restoring its tumor-suppressive functions. This can lead to cell cycle arrest and apoptosis in cancer cells.
Figure 3: Proposed synthetic route for 2-[3-(Tetrazol-1-yl)phenoxy]acetic acid.
Exemplary Protocol for Synthesis (Hypothetical):
Step 1: Synthesis of 3-(1H-Tetrazol-1-yl)phenol
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To a solution of 3-hydroxybenzonitrile (1 eq.) in dimethylformamide (DMF), add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).
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Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into acidified water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 3-(1H-tetrazol-1-yl)phenol.
Step 2: Synthesis of 2-[3-(1H-Tetrazol-1-yl)phenoxy]acetic acid
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To a solution of 3-(1H-tetrazol-1-yl)phenol (1 eq.) in acetone, add potassium carbonate (2 eq.) and ethyl bromoacetate (1.2 eq.).
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Reflux the mixture for 4-8 hours, monitoring by TLC.
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After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
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Dissolve the resulting crude ester in a mixture of ethanol and water.
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Add sodium hydroxide (2-3 eq.) and stir at room temperature until hydrolysis is complete (monitored by TLC).
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Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
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Filter the solid, wash with water, and dry to afford 2-[3-(1H-tetrazol-1-yl)phenoxy]acetic acid.
Note: This is a generalized, hypothetical protocol. Optimization of reaction conditions, solvents, and purification methods would be necessary.
Conclusion and Future Directions
2-[3-(Tetrazol-1-yl)phenoxy]acetic acid is a compound of significant interest due to the convergence of two pharmacologically important scaffolds. While specific biological data is currently lacking, its structural features strongly suggest potential as a modulator of biological systems, particularly in the context of cancer therapy as a potential MDM2 inhibitor.
Future research should focus on:
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Definitive Synthesis and Characterization: A validated, scalable synthesis route is required, along with comprehensive characterization using NMR, IR, and mass spectrometry to confirm its structure and purity.
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Physicochemical Profiling: Experimental determination of key properties such as melting point, solubility, and pKa is essential for its formulation and use in biological assays.
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Biological Screening: The compound should be screened against a panel of relevant biological targets, with a primary focus on its ability to inhibit the MDM2-p53 interaction. Broader screening for antimicrobial and anti-inflammatory activities would also be of value.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the substitution pattern on the phenyl ring, the linker, and the tetrazole moiety will be crucial to optimize any observed biological activity.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the properties and potential applications of 2-[3-(Tetrazol-1-yl)phenoxy]acetic acid.
References
- Matrix Scientific. Safety Data Sheet for 2-[3-(Tetrazol-1-yl)phenoxy]acetic acid.
- JETIR. (June 2023).
- Google Patents. (1999). EP0947511A1 - Derivatives of phenoxy acetic acid and of phenoxymethyl tetrazole having antitumor activity.
Sources
- 1. scbt.com [scbt.com]
- 2. You are being redirected... [hit2lead.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0947511A1 - Derivatives of phenoxy acetic acid and of phenoxymethyl tetrazole having antitumor activity - Google Patents [patents.google.com]
